molecular formula C7H12N4 B13007184 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine

Cat. No.: B13007184
M. Wt: 152.20 g/mol
InChI Key: HOVCFOHYQRXGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine ( 1554430-10-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused triazolo-pyridine scaffold, a structure recognized as an essential template for developing novel therapeutic agents . The molecule's structure, with a molecular formula of C 7 H 12 N 4 and a molecular weight of 152.20 g/mol, combines a methanamine functional group with a saturated, bicyclic heteroaromatic system, making it a versatile intermediate for synthetic elaboration . This scaffold is particularly valuable for creating potential P2X7 receptor modulators, as demonstrated by related 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives investigated in pharmaceutical research . The triazolo[4,3-a]pyridine core serves as a privileged structure in organic synthesis, enabling researchers to access diverse functional motifs and compound libraries for biological screening . As a key synthetic intermediate, it facilitates the exploration of structure-activity relationships in the search for new bioactive molecules. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h5-6H,1-4,8H2

InChI Key

HOVCFOHYQRXGQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN=CN2C1)CN

Origin of Product

United States

Preparation Methods

Stepwise Synthesis:

Step Reagents & Conditions Description Product Purity
1 Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 60-61°C, 15 h Nucleophilic substitution of 2-chloropyrazine by hydrazine hydrate to form hydrazinopyrazine intermediate 93.3% (HPLC)
2 Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, 110°C for 42 h, then 100°C for 60 h, pH adjusted to 12 Cyclization and trifluoroacetylation to form triazolo ring fused intermediate 99.1% (HPLC)
3 Palladium on carbon catalyst, ethanol, hydrogenation at 4 bar, 23-25°C, 4.5 h, followed by treatment with ethanolic HCl Catalytic hydrogenation to reduce intermediate and formation of hydrochloride salt of final product 99.3% (HPLC)

Notes:

  • The process emphasizes mild conditions and avoids excessive byproducts, making it suitable for industrial scale-up.
  • The use of palladium-catalyzed hydrogenation under nitrogen atmosphere ensures selective reduction.
  • Final product isolation involves filtration, washing with cold ethanol/MTBE, and drying to constant weight.

Alternative Synthetic Routes from Literature

Hydrazine Substitution and Cyclization

A common approach involves:

  • Starting from 2,3-dichloropyrazine or 2-chloropyrazine.
  • Nucleophilic substitution with hydrazine hydrate in ethanol under reflux to introduce the hydrazine moiety.
  • Cyclization using triethoxy methane or triethyl orthoacetate to form the triazolo ring fused to the pyrazine or pyridine core.

Functionalization to Introduce Methanamine Group

  • The methanamine substituent at the 8-position can be introduced via reduction of appropriate intermediates or by nucleophilic substitution on activated intermediates.
  • Catalytic hydrogenation (Pd/C) is often employed to reduce nitro or other precursor groups to amines.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Temperature 50-110°C for cyclization; 23-61°C for substitution Higher temperatures favor cyclization but may increase side reactions
pH Control pH 6 during substitution; pH 12 during workup Critical for controlling reaction progress and impurity removal
Solvents Ethanol, chlorobenzene, methylene dichloride, MTBE Choice affects solubility, reaction rate, and purification efficiency
Catalysts Pd/C for hydrogenation Ensures selective reduction and high purity

Purification and Characterization

  • Purification typically involves extraction, filtration, washing with cold solvents (e.g., MTBE, ethanol), and drying under reduced pressure.
  • High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity.
  • Structural confirmation is done by NMR, IR, and mass spectrometry.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Product Purity (HPLC)
1 Nucleophilic substitution 2-chloropyrazine, hydrazine hydrate, ethanol 60-61°C, 15 h, pH 6 Hydrazinopyrazine intermediate 93.3%
2 Cyclization and acylation Trifluoroacetic anhydride, chlorobenzene, methanesulfonic acid 50-110°C, reflux, 42-60 h, pH 12 Triazolo-fused intermediate 99.1%
3 Catalytic hydrogenation Pd/C, ethanol, H2 (4 bar), ethanolic HCl 23-25°C, 4.5 h Final amine hydrochloride salt 99.3%

Research Findings and Industrial Relevance

  • The described synthetic route is advantageous due to the availability of starting materials, relatively mild reaction conditions, and minimal byproduct formation.
  • The process is scalable and suitable for industrial production of pharmaceutical intermediates.
  • The high purity of the final product supports its use in drug synthesis, such as in the preparation of DPP-4 inhibitors.
  • Optimization of reaction parameters such as temperature, pH, and solvent choice is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

Medicinally, this compound has potential applications as a pharmaceutical intermediate. It can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Applications References
Target Compound Pyridine + triazole 8-CH₂NH₂ 152.20 g/mol Research (potential CNS)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Pyrazine + triazole 3-CH₃ 138.17 g/mol Pharmaceutical intermediates
{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine Pyrazine + triazole 3-CH₂NH₂, 8-Br 228.05 g/mol Chemical synthesis

Key Insights :

  • Pyridine vs. Pyrazine Cores: The target compound’s pyridine core () offers distinct electronic properties compared to pyrazine analogs ().
  • Saturation : The tetrahydro ring in the target compound reduces aromaticity, likely enhancing conformational flexibility compared to fully aromatic analogs like [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine () .

Substituent-Driven Comparisons

Compound Name Substituent Profile Impact on Properties Applications References
Target Compound 8-CH₂NH₂ Increased solubility, potential H-bonding CNS drug candidates
[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine 6-CH₂NH₂, 3-Fluorophenyl Enhanced lipophilicity, π-π stacking Kinase inhibition
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 8-NH₂, 7-CH₃ Reduced steric hindrance Antibacterial agents

Key Insights :

  • Methanamine Position : The target compound’s 8-CH₂NH₂ group may improve blood-brain barrier penetration compared to 6-CH₂NH₂ analogs (), which are bulkier due to the fluorophenyl group .
  • Halogen Effects : Bromine in {8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine () increases molecular weight and lipophilicity, favoring electrophilic substitution reactions in synthesis .

Pharmacologically Relevant Analogs

Compound Name Structural Features Therapeutic Indication References
Crystalline compound (Sandoz AG) Tetrahydrotriazolopyrazine + trifluoromethyl Antidiabetic/antiviral
(R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl carbamate Trifluoromethyl + carbamate Protease inhibition (e.g., DPP-4)

Key Insights :

  • Trifluoromethyl Groups : These substituents () improve metabolic stability and binding affinity via hydrophobic interactions, a feature absent in the target compound .
  • Carbamate Linkers : The tert-butyl carbamate in ’s compound serves as a protecting group for amines, a strategy applicable to the target compound’s -CH₂NH₂ moiety for prodrug design .

Biological Activity

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol

The compound features a triazole ring fused to a pyridine structure, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyridines exhibit potent anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, the inhibition of c-Met kinase has been highlighted as a promising target for cancer therapy .
  • Case Study : A derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases in vitro, indicating high potency and selectivity .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects:

  • GABAergic Modulation : Research indicates that similar compounds can act as allosteric modulators of GABA receptors. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with triazolo-pyridine derivatives:

  • In Vitro Studies : The compound exhibited activity against various bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli in preliminary assays .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting kinases such as c-Met and DNA-PKcs.
  • GABA Receptor Modulation : Enhancing GABAergic signaling may lead to neuroprotective outcomes.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Research Findings Summary

Activity TypeTarget/PathwayIC50 ValueReference
Anticancerc-Met kinase0.005 µM
NeuroprotectionGABA receptorsNot specified
AntimicrobialVarious bacteriaNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.